molecular formula C11H9N3O4 B1668731 5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 215778-97-5

5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No. B1668731
M. Wt: 247.21 g/mol
InChI Key: OBZHOVWNZIVCCZ-UHFFFAOYSA-N
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Description

“5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Synthesis Analysis

The synthesis of amide derivatives containing furan rings, such as “5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide”, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .


Molecular Structure Analysis

The crystal structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is significant . The compound crystallized in an orthorhombic lattice with a specific space group .


Chemical Reactions Analysis

The reactions for the synthesis of “5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide” were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The synthesis of various furan-2-carboxamides, including those structurally related to 5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide, has been studied extensively. These compounds are formed through reactions involving amines and furan-2-carbonyl chloride, followed by specific transformations like oxidation and intramolecular cyclization (El’chaninov et al., 2017), (El’chaninov et al., 2018), (Aleksandrov et al., 2019).

Applications in Medicinal Chemistry

  • Certain derivatives of 5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide have been explored for their potential in medicinal chemistry. For instance, compounds containing the furan-2-carboxamide moiety have been studied for their antibacterial properties, suggesting a role in the development of new antibacterial agents (Hassan et al., 2020).

Potential in Developing Pro-Drugs

  • The 5-nitrofuran-2-ylmethyl group, closely related to 5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide, has been investigated for its potential as a bioreductively activated pro-drug system. This research opens avenues for using similar compounds in targeted drug delivery, especially for treating hypoxic solid tumors (Berry et al., 1997).

Exploration in Coordination Chemistry

  • Synthesis involving pyridin-3-ylmethyl and related structures have been explored for creating compounds with multiple nitrogen atoms capable of forming coordinate bonds with metal ions. Such compounds have potential applications in targeted delivery of therapeutic agents like nitric oxide (Yang et al., 2017).

Pharmaceutical Applications

  • The exploration of furan-2-carboxamide derivatives in pharmaceuticals, particularly in the context of their antimicrobial and antioxidant activities,has shown promising results. Studies demonstrate that certain furan-2-carboxamide derivatives exhibit significant activity against a range of bacteria, suggesting their potential use as antimicrobial agents (Devi et al., 2010). Additionally, the exploration of their antioxidant properties could lead to potential applications in disease prevention and health supplements.

Chemical Structure and Reactivity Studies

  • Detailed studies on the synthesis and reactivity of compounds containing the furan-2-carboxamide group reveal insights into their chemical behavior and potential applications in various fields, including materials science and drug development (Wang and Lin, 2018), (Patel, 2020).

Potential in Cognitive Disorders Treatment

  • Research on analogues of 5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide, specifically targeting nicotinic acetylcholine receptors, suggests potential therapeutic applications in treating cognitive impairments associated with neurological disorders (Mazurov et al., 2012).

properties

IUPAC Name

5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-11(9-3-4-10(18-9)14(16)17)13-7-8-2-1-5-12-6-8/h1-6H,7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZHOVWNZIVCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide

CAS RN

215778-97-5
Record name 215778-97-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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